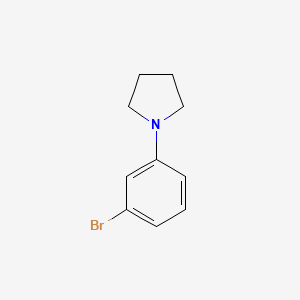

1-(3-Bromophenyl)pyrrolidine

描述

属性

IUPAC Name |

1-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNYQBWULWGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426845 | |

| Record name | 1-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219928-13-9 | |

| Record name | 1-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 1-(3-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylpyrrolidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted phenylpyrrolidines

- Ketones and aldehydes

- Reduced phenylpyrrolidine derivatives

科学研究应用

Drug Discovery

The compound has been investigated for its potential as a scaffold in drug design. The pyrrolidine ring is known for its versatility in forming bioactive molecules that can target various biological pathways. The structural characteristics of 1-(3-Bromophenyl)pyrrolidine allow for modifications that can enhance selectivity and potency against specific diseases .

Anticancer Activity

Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit promising anticancer properties. Research has shown that certain modifications to the pyrrolidine structure can lead to compounds with significant activity against various cancer cell lines. The spatial orientation and stereochemistry of substituents on the pyrrolidine ring play crucial roles in determining biological activity .

Neurological Disorders

Pyrrolidine derivatives have been explored for their effects on central nervous system disorders. Compounds similar to this compound have shown potential in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain derivatives demonstrate activity against common pathogens, including Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Anticancer Study : A derivative was synthesized and tested against breast cancer cell lines, showing enhanced activity compared to unmodified pyrrolidine compounds. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrrolidine ring significantly influenced efficacy .

- Neuropharmacology : Research focused on the compound's interaction with serotonin receptors demonstrated its potential as an anxiolytic agent. Variations in the bromophenyl substituent were found to affect receptor binding affinity and selectivity .

- Antimicrobial Testing : Another study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting that it could be developed into a novel antibiotic agent .

作用机制

The mechanism of action of 1-(3-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

相似化合物的比较

Structural Analogs with Varying Halogen Substituents

The position and type of halogen substituents significantly impact chemical and biological properties. Key comparisons include:

Key Insight : Bromine at the meta position in this compound balances electronic withdrawal and steric bulk, whereas para bromine (e.g., 1-(4-Bromophenyl)pyrrolidine) reduces steric interference but may decrease target selectivity .

Ring Structure Variations

Replacing pyrrolidine with other cyclic amines modulates biological activity:

| Compound Name | Ring Structure | Key Differences | Reference |

|---|---|---|---|

| 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidine | Piperidine (6-membered) | Increased ring size enhances conformational flexibility; altered binding kinetics in receptor interactions . | |

| 1-(3-Bromo-1-adamantyl)pyrrolidine | Adamantane-pyrrolidine hybrid | Adamantane moiety imparts rigidity, improving stability in hydrophobic environments but reducing solubility . |

Key Insight : The pyrrolidine ring in this compound offers a balance of rigidity and flexibility, whereas piperidine derivatives exhibit broader conformational adaptability .

生物活性

1-(3-Bromophenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a bromophenyl group. Its molecular formula is , and it is known for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This compound serves as a versatile building block in the synthesis of various organic compounds and has been studied for its interactions with biological targets.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Nucleophilic Substitution : The reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate, typically conducted in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions.

- Industrial Production : Large-scale synthesis often employs continuous flow reactors to enhance efficiency and yield.

- Molecular Weight : Approximately 212.12 g/mol.

- Structure : The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes and Receptors : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions modulate the activity of various biomolecules, influencing physiological responses.

Therapeutic Applications

Research has indicated that compounds containing pyrrolidine rings exhibit diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents, making them candidates for developing new antibiotics .

- Inhibition of Protein-Protein Interactions : The compound has been investigated for its potential to inhibit specific protein interactions, which could be beneficial in treating diseases such as cancer .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- Antimicrobial Activity : A study highlighted the synthesis of pyrrolidine derivatives, including this compound, which exhibited significant antimicrobial activity against various bacterial strains. The study utilized disk diffusion methods to evaluate efficacy .

- Cancer Research : In a patent application, the compound was proposed as a VAP-I inhibitor, suggesting its potential role in cancer therapy by targeting specific pathways involved in tumor growth .

- Electrochemical Methods : Recent advancements in synthetic organic electrochemistry have enabled more efficient synthesis routes for compounds like this compound, enhancing their availability for biological testing .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Chlorophenyl)pyrrolidine | Chlorine instead of bromine | Potentially different biological activity |

| 1-(2-Nitrophenyl)pyrrolidine | Nitro group on phenyl | Increased polarity may affect solubility |

| 1-(Phenyl)pyrrolidine | No halogen substituent | Simpler structure, possibly less reactive |

The presence of halogens like bromine or chlorine often enhances reactivity due to their electronegative nature, making this compound particularly unique among its peers.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)pyrrolidine, and how can purity be maximized?

Methodological Answer:

- Synthesis : A common approach involves Buchwald-Hartwig amination of 3-bromophenyl halides with pyrrolidine under palladium catalysis. Refluxing in a solvent like toluene with a ligand (e.g., BINAP) and base (e.g., NaOtBu) yields the product .

- Purification : Recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity. Chromatography (silica gel, eluent: dichloromethane/methanol 9:1) resolves byproducts .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to confirm >97% purity. Cross-validate with -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm and pyrrolidine protons at δ 1.8–2.1 ppm) .

Q. How can structural confirmation of this compound be achieved experimentally?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-N bond length ~1.47 Å) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : The bromine atom acts as a directing group, facilitating meta-selectivity in Suzuki-Miyaura couplings. Use DFT calculations to map electron density (e.g., Löwdin charges on brominated carbons) and predict regioselectivity .

- Experimental Design : Compare reaction rates with Pd(OAc)/XPhos in THF. Monitor intermediates via in-situ -NMR (if fluorinated substrates are used) .

- Data Analysis : Correlate Hammett σ values of substituents with reaction yields to quantify electronic effects .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

- Case Study : reports mp 105–106°C for 1-(4-Bromophenyl)pyrrolidine, while analogues like 1-(3-Bromophenyl)piperidine show variability (mp 85–90°C in ).

- Resolution :

- Reproducibility : Synthesize batches under inert atmospheres to exclude oxidation byproducts.

- DSC Analysis : Use differential scanning calorimetry to detect polymorphic transitions or impurities affecting mp .

- Literature Cross-Validation : Compare data across peer-reviewed journals (e.g., Drug Test Anal. in ) and avoid vendor catalogs with unverified claims .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2 for neuroactive compounds).

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., radioligand displacement assays) .

Q. What are the challenges in characterizing byproducts during large-scale synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect trace impurities (e.g., debrominated products or oxidized pyrrolidine rings).

- Mitigation Strategies :

- Case Example : reports a 41% yield drop due to competing pathways; adjusting temperature from 80°C to 60°C reduced side reactions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Standardization : Calibrate instruments with certified reference materials (e.g., NIST-traceable NMR standards).

- Collaborative Trials : Share raw data (e.g., FID files for NMR) via repositories like Zenodo for independent validation .

- Example : IR spectra in lack peak assignments; replicate measurements using NIST Chemistry WebBook protocols to resolve ambiguities .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures of this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| -NMR | δ 1.8–2.1 ppm (pyrrolidine), δ 7.2–7.5 ppm (Ar-H) | |

| -NMR | δ 122–125 ppm (C-Br), δ 45–50 ppm (C-N) | |

| IR | 560 cm (C-Br), 2800–3000 cm (C-H) |

Q. Table 2. Common Byproducts and Mitigation Strategies

| Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| Dehalogenated product | LC-MS (m/z shift -79 Da) | Reduce reaction time/temperature |

| Oxidized pyrrolidine | -NMR (δ 2.5–3.0 ppm) | Use inert atmosphere (N/Ar) |

| Palladium residues | ICP-MS | Scavengers (thiourea polymers) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。